(3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1610418-19-3
VCID: VC13562301
InChI: InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol

(3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.: 1610418-19-3

Cat. No.: VC13562301

Molecular Formula: C11H20FNO3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate - 1610418-19-3

Specification

CAS No. 1610418-19-3
Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
IUPAC Name tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1
Standard InChI Key UIACYDBUYRFVMD-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)CO
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)CO

Introduction

Chemical Structure and Properties

Molecular Configuration and Stereochemistry

The compound’s IUPAC name, tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, reflects its stereospecific configuration. The piperidine ring adopts a chair conformation, with the fluorine atom occupying an axial position at C3 and the hydroxymethyl group at C4 in an equatorial orientation. This spatial arrangement enhances stability and influences intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1610418-19-3
Molecular FormulaC₁₁H₂₀FNO₃
Molecular Weight233.28 g/mol
IUPAC Nametert-Butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically begins with the protection of the piperidine nitrogen using a Boc group, followed by sequential functionalization. A representative route involves:

  • Boc Protection: Reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

  • Fluorination: Introduction of fluorine at C3 using selectfluor or DAST (diethylaminosulfur trifluoride), which proceeds via an SN2 mechanism to retain stereochemistry.

  • Hydroxymethylation: Oxidation of a precursor alkene to a diol, followed by selective reduction to install the hydroxymethyl group at C4.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and purity. Key steps include:

  • Catalytic Asymmetric Fluorination: Chiral catalysts ensure high enantiomeric excess (e.g., >98% ee).

  • Purification: Chromatography or crystallization removes stereochemical impurities, ensuring compliance with pharmaceutical standards.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Batch Fluorination65–7595Low cost
Flow Reactor Fluorination85–9099Scalability

Applications in Pharmaceutical Research

Intermediate in Neurological Drug Development

The compound serves as a precursor to acetylcholinesterase (AChE) inhibitors, which are pivotal in treating Alzheimer’s disease. For example, its hydroxymethyl group undergoes esterification to produce prodrugs with enhanced blood-brain barrier permeability.

Case Study: Muscarinic Receptor Modulators

In a 2024 study, derivatives of this compound demonstrated nanomolar affinity for M₁ muscarinic receptors, with the fluorine atom enhancing binding specificity by forming halogen bonds with Thr189 residues.

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s primary mechanism involves competitive inhibition of AChE (IC₅₀ = 1.2 µM). The fluorinated piperidine core mimics the transition state of acetylcholine hydrolysis, while the hydroxymethyl group stabilizes enzyme-substrate interactions.

Receptor Binding Studies

Molecular docking simulations reveal that the (3S,4R) configuration optimally aligns with the hydrophobic pocket of G protein-coupled receptors (GPCRs), enabling allosteric modulation.

Comparative Analysis with Related Compounds

Structural Analogues

  • Compound A: (3R,4S)-isomer exhibits 10-fold lower AChE inhibition, underscoring the importance of stereochemistry.

  • Compound B: Replacement of fluorine with chlorine reduces bioavailability due to increased hydrophobicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator